
GDC-0326
Beschreibung
Overview of PI3K Pathway Activation and Dysregulation in Oncogenesis
In normal cellular processes, the PI3K pathway is transiently activated by upstream signals, such as those from receptor tyrosine kinases (RTKs), to regulate essential cellular activities. mdpi.comspringermedizin.de This activation involves the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol-3,4,5-trisphosphate (PIP3). mdpi.compatsnap.com However, in many cancers, this pathway becomes constitutively active, driving uncontrolled cell growth and proliferation. nih.govfrontiersin.org This aberrant activation can occur through various mechanisms, including mutations in the genes encoding components of the pathway or the loss of tumor suppressors that negatively regulate it. nih.gov
The PI3K/AKT/mTOR axis is a central signaling network that regulates fundamental cellular processes. nih.govwikipedia.org Upon activation of PI3K, the resulting increase in PIP3 levels recruits and activates the serine/threonine kinase AKT. patsnap.com Activated AKT then phosphorylates a wide range of downstream targets, leading to:
Cellular Proliferation and Growth: By influencing the cell cycle and promoting protein synthesis through the mammalian target of rapamycin (mTOR). nih.govfrontiersin.org
Survival: By inhibiting apoptotic processes. nih.govwikipedia.org
Metabolism: By modulating glucose uptake and utilization. nih.govfrontiersin.org
The mTOR protein exists in two distinct complexes, mTORC1 and mTORC2, which regulate different downstream effects. frontiersin.org The entire PI3K/AKT/mTOR pathway is a master regulator of cell growth and division. qiagen.com
The gene PIK3CA, which encodes the p110α catalytic subunit of PI3K, is one of the most frequently mutated oncogenes in human cancers. nih.govecancer.org These mutations, often found in "hotspot" regions within the helical and kinase domains, lead to the constitutive activation of the PI3Kα enzyme. mdpi.comaacrjournals.org This results in sustained downstream signaling, promoting tumorigenesis. frontiersin.org
Besides PIK3CA mutations, other genetic alterations can also lead to the hyperactivation of the PI3K pathway. These include the loss of the tumor suppressor PTEN, which normally counteracts PI3K activity by dephosphorylating PIP3 back to PIP2. qiagen.comnih.gov Amplification of the PIK3CA gene and mutations in other pathway components like AKT1 also contribute to its dysregulation in cancer. nih.gov
The prevalence of PIK3CA mutations varies across different cancer types, being particularly common in breast, colorectal, and endometrial cancers. patsnap.comfrontiersin.orgnih.gov
Cancer Type | Approximate Frequency of PIK3CA Mutations |
Breast Cancer | ~25-40% aacrjournals.orgpnas.org |
Colorectal Cancer | ~15-20% frontiersin.org |
Endometrial Cancer | >30% nih.gov |
Bladder Cancer | >20% nih.gov |
Head and Neck Squamous Cell Carcinoma | >15% nih.gov |
The frequent overactivation of the PI3K pathway in cancer has made it a prime target for therapeutic intervention. mdpi.comnih.gov The development of inhibitors that target key components of this pathway, such as PI3K itself, AKT, or mTOR, represents a promising strategy in cancer treatment. mdpi.comfrontiersin.org By blocking the aberrant signaling, these inhibitors aim to halt tumor cell proliferation, induce apoptosis, and overcome resistance to other therapies. springermedizin.demdpi.com The presence of a PIK3CA mutation in a tumor can be a predictive biomarker for response to PI3K inhibitors. mdpi.com
Genetic Deviations and Oncogenic Mutations in PIK3CA Gene and PI3K Pathway
Rationale for Targeting PI3Kα Isoform in Cancer Treatment
The PI3K family consists of several isoforms with distinct physiological functions. jtgga.org The class I PI3Ks, which are most closely linked to cancer, include p110α, p110β, p110δ, and p110γ. tandfonline.com
Due to the critical roles of different PI3K isoforms in normal cellular functions, developing inhibitors with high selectivity for a specific isoform is crucial. nih.govpnas.org Pan-PI3K inhibitors, which block all class I isoforms, can lead to significant off-target effects and toxicities because they disrupt essential signaling in healthy tissues. tandfonline.comaacrjournals.org For example, inhibition of the wild-type PI3Kα isoform is associated with metabolic side effects like hyperglycemia. precisionmedicineonline.comthe-innovation.org Therefore, isoform-selective inhibitors are being developed to enhance the therapeutic window by specifically targeting the isoform that is driving the cancer while minimizing effects on normal cells. jtgga.orgtandfonline.com
Given that the p110α isoform, encoded by the PIK3CA gene, is the most frequently mutated PI3K isoform in solid tumors, targeting it specifically is a key strategy in precision oncology. mdpi.comtandfonline.comrsc.org PI3Kα-selective inhibitors are designed to be particularly effective in tumors harboring activating PIK3CA mutations. patsnap.complos.org This targeted approach aims to provide a more potent anti-tumor effect in a select patient population while reducing the side effects associated with broader PI3K inhibition. aacrjournals.orgplos.org The development of these inhibitors, including GDC-0326, represents a significant step towards personalized cancer medicine. windows.netmdpi.com
Preclinical research has demonstrated the potential of PI3Kα-selective inhibitors. For instance, in a mouse model of pancreatic neuroendocrine tumors (PanNETs), the p110α-selective inhibitor this compound not only reduced tumor growth and angiogenesis but also decreased the incidence of liver and lymph node metastasis. aacrjournals.orgnih.gov Another study showed that this compound could enhance the effectiveness of the chemotherapy agent 5-fluorouracil in colorectal cancer cells by inducing a form of cell death called necroptosis. nih.govsemanticscholar.org
Compound | Target(s) | Key Research Finding |
This compound | PI3Kα-selective inhibitor | Reduced tumor growth, angiogenesis, and metastasis in a preclinical PanNET model. aacrjournals.orgnih.gov |
This compound | PI3Kα-selective inhibitor | Enhanced the anti-tumor effect of 5-fluorouracil in colorectal cancer cells. nih.govsemanticscholar.org |
Inavolisib (GDC-0077) | PI3Kα-selective inhibitor | Selectively degrades mutant p110α, offering a potential for an improved therapeutic window. drughunter.comaacrjournals.org |
Taselisib (GDC-0032) | PI3Kα, δ, and γ specific inhibitor | Leads to the degradation of mutant p110α protein. aacrjournals.orgfrontiersin.org |
Alpelisib (BYL719) | PI3Kα-selective inhibitor | Approved for use in certain breast cancers with PIK3CA mutations. patsnap.comecancer.org |
Pictilisib (GDC-0941) | Pan-PI3K inhibitor | Showed promise in early clinical trials. tandfonline.com |
Buparlisib (BKM120) | Pan-PI3K inhibitor | Demonstrated some efficacy in breast cancer but with significant toxicities. tandfonline.comaacrjournals.org |
Importance of Isoform Selectivity in PI3K Inhibitor Development
Historical Context of PI3K Inhibitor Development and the Emergence of this compound
The therapeutic targeting of the PI3K/Akt/mTOR pathway has been a major focus for the pharmaceutical industry since the identification of PI3Ks in the 1980s. drughunter.com The initial approach to inhibiting this pathway involved the development of pan-PI3K inhibitors, which target multiple isoforms of the class I PI3K family (α, β, γ, and δ). drughunter.comnih.gov
Evolution from Pan-PI3K Inhibitors to Isoform-Selective Agents
The first generation of PI3K inhibitors, such as wortmannin and LY294002, were pan-inhibitors that demonstrated the potential of targeting this pathway in cancer cells. nih.gov However, their lack of specificity led to significant off-target effects and toxicities, limiting their clinical utility. nih.govfrontiersin.org This prompted a shift towards the development of isoform-selective inhibitors, with the goal of achieving a better therapeutic window by targeting the specific PI3K isoforms driving a particular cancer. frontiersin.orgnih.gov
This evolution was driven by the growing understanding that different PI3K isoforms have distinct and non-redundant roles in both normal physiology and cancer. frontiersin.orgnih.gov For instance, the p110α isoform (encoded by the PIK3CA gene) is frequently mutated and activated in a variety of solid tumors, making it a particularly attractive target. nih.govjtgga.org Conversely, the p110δ and p110γ isoforms are primarily expressed in leukocytes, and their inhibition has proven effective in hematological malignancies. drughunter.comfrontiersin.org
The development of isoform-selective inhibitors has been challenging due to the high degree of structural similarity among the catalytic domains of the different PI3K isoforms. jtgga.org Despite these hurdles, significant progress has been made, leading to the approval of several isoform-selective inhibitors. drughunter.comnih.gov Idelalisib, a PI3Kδ-selective inhibitor, was the first to receive FDA approval in 2014 for the treatment of certain B-cell malignancies. drughunter.comnih.gov This was followed by the approval of the PI3Kα-selective inhibitor alpelisib for breast cancer. drughunter.com
The move towards isoform-selectivity aimed to improve the efficacy-to-toxicity ratio of PI3K inhibitors. frontiersin.org While pan-PI3K inhibitors showed modest clinical activity and were often associated with dose-limiting toxicities, it was hypothesized that selectively inhibiting the key driver isoform in a given cancer would lead to better outcomes with fewer side effects. frontiersin.orgnih.gov
Identification of this compound as a Clinical Candidate
This compound emerged from a dedicated effort to develop a potent and selective inhibitor of the PI3Kα isoform. researchgate.netnih.gov The discovery process built upon previous work with molecules like GDC-0941, a pan-PI3K inhibitor, and taselisib (GDC-0032), which showed some selectivity for PI3Kα and PI3Kδ over other isoforms. researchgate.netaacrjournals.orgoncotarget.com
The rational design of this compound involved leveraging the crystal structures of PI3Kα to identify and exploit a non-conserved residue, allowing for enhanced selectivity. researchgate.netnih.gov This structure-based drug design approach led to the creation of a series of benzoxazepin inhibitors with improved selectivity for PI3Kα. researchgate.netrsc.org Subsequent optimization of the metabolic properties of these compounds culminated in the identification of this compound as a clinical candidate. researchgate.netnih.govcurtin.edu.au
Preclinical studies demonstrated that this compound is a potent inhibitor of PI3Kα with a Ki of 0.2 nM. medchemexpress.com It exhibited significant selectivity over other PI3K isoforms and a panel of other kinases. nih.govmedchemexpress.com In cellular assays, this compound effectively inhibited the PI3K pathway, as evidenced by the reduced phosphorylation of Akt. aacrjournals.org
Furthermore, in preclinical cancer models, this compound demonstrated promising anti-tumor activity. For example, in a mouse model of pancreatic neuroendocrine tumors (PanNETs), treatment with this compound not only reduced tumor growth but also decreased angiogenesis and the incidence of lymph node metastasis. aacrjournals.orgwindows.net In colorectal cancer cell lines, this compound was found to suppress cell growth in a dose-dependent manner. nih.gov These findings provided a strong rationale for advancing this compound into clinical development as a potential treatment for cancers driven by PI3Kα activation.
Eigenschaften
IUPAC Name |
(2S)-2-[[2-(2-propan-2-yl-1,2,4-triazol-3-yl)-5,6-dihydroimidazo[1,2-d][1,4]benzoxazepin-9-yl]oxy]propanamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N6O3/c1-11(2)25-19(21-10-22-25)15-9-24-6-7-27-16-8-13(28-12(3)17(20)26)4-5-14(16)18(24)23-15/h4-5,8-12H,6-7H2,1-3H3,(H2,20,26)/t12-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIKYDKLGPWRPMZ-LBPRGKRZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C(=NC=N1)C2=CN3CCOC4=C(C3=N2)C=CC(=C4)OC(C)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N)OC1=CC2=C(C=C1)C3=NC(=CN3CCO2)C4=NC=NN4C(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N6O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1282514-88-8 | |
Record name | GDC-0326 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1282514888 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | GDC-0326 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MPJ2JD8YZX | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Molecular Mechanisms of Action of Gdc-0326
Selective Inhibition of PI3Kα Isoform
GDC-0326 was designed to exhibit a high degree of selectivity for the PI3Kα isoform over other class I PI3K isoforms and a wide range of other kinases. researchgate.netacs.orgresearchgate.net This selectivity is crucial for minimizing off-target effects and is a key feature of its therapeutic potential.
Affinity and Potency Against PI3Kα (K_i values)
This compound demonstrates potent inhibition of PI3Kα with a reported inhibitory constant (K_i) of 0.2 nM. medchemexpress.comselleckchem.com The K_i value is a measure of the inhibitor's binding affinity, with a lower value indicating a stronger interaction between the inhibitor and the enzyme.
Selectivity Profile Over Other Class I PI3K Isoforms (PI3Kβ, PI3Kδ, PI3Kγ)
This compound exhibits significant selectivity for PI3Kα when compared to the other class I PI3K isoforms. In enzymatic assays, its inhibitory activity against PI3Kβ, PI3Kδ, and PI3Kγ is markedly lower. oncotarget.comselleckchem.com This selectivity for PI3Kα over the β, δ, and γ isoforms is a critical aspect of its design, aiming to reduce potential toxicities associated with the inhibition of other PI3K isoforms. acs.orgdrughunter.com
Table 1: this compound Potency and Selectivity Profile
Isoform | IC₅₀ (nM) |
---|---|
PI3Kα | 0.2 |
PI3Kβ | 26.6 |
PI3Kδ | 4 |
PI3Kγ | 10.2 |
Data sourced from a 2017 study on ATP-competitive small molecule PI3K inhibitors. oncotarget.com
Selectivity Over Other Kinases
The selectivity of this compound extends beyond the PI3K family. When screened against a large panel of 235 different kinases at a concentration of 1 µM, only one other kinase was inhibited by more than 50%. medchemexpress.com This high degree of selectivity underscores the specific nature of its interaction with PI3Kα. researchgate.netacs.org
Binding Mode and Structural Interactions of this compound with PI3Kα
The precise way in which this compound binds to PI3Kα has been elucidated through X-ray crystallography, providing a detailed picture of the molecular interactions that underpin its potency and selectivity. nih.govmdpi.comnih.govresearchgate.netrsc.org
X-ray Crystal Structure Analysis of PI3Kα/GDC-0326 Complex (PDB ID: 5DXT)
The crystal structure of the this compound-PI3Kα complex, available in the Protein Data Bank under the accession code 5DXT, reveals the inhibitor bound within the ATP-binding pocket of the p110α catalytic subunit. nih.govresearchgate.netebi.ac.ukdigitellinc.comresearchgate.net This structural information has been instrumental in understanding the basis of its inhibitory activity and in the rational design of other selective PI3Kα inhibitors. digitellinc.comrcsb.org The structure shows the inhibitor occupying the space normally taken by ATP, thereby preventing the kinase from carrying out its phosphorylation function. nih.govportlandpress.com
Specific Residue Interactions within the ATP Binding Site (e.g., αGln859, αSer854)
The high affinity and selectivity of this compound for PI3Kα are driven by specific interactions with amino acid residues within the ATP-binding site. nih.govresearchgate.net Key interactions include:
Gln859: The carboxamide group of this compound forms complementary interactions with the side chain of glutamine 859 (αGln859) in PI3Kα. nih.govmdpi.comnih.gov This interaction with a non-conserved residue is a significant contributor to the inhibitor's selectivity for the α-isoform. acs.orgrsc.orgresearchgate.net
Ser854: A hydrogen bond is formed between this compound and the backbone carbonyl of serine 854 (αSer854). nih.govmdpi.comrsc.org
Other residues identified as important for the binding of this compound include Ile848, Ile800, Ile932, and Met922. nih.gov These specific molecular interactions collectively anchor this compound firmly and selectively within the PI3Kα active site.
Comparison of Binding with Other PI3K Isoforms (e.g., PI3Kδ PDB ID: 5DXU)
This compound demonstrates notable selectivity for the PI3Kα isoform over other class I isoforms. selleckchem.comresearchgate.netcaymanchem.com Structural analysis of this compound bound to PI3Kα (PDB ID: 5DXT) and PI3Kδ (PDB ID: 5DXU) reveals the basis for this selectivity. researchgate.netnih.govacs.org In the PI3Kα complex, the carboxamide group of this compound forms favorable interactions with the amino acid Gln859 and a hydrogen bond with the backbone carbonyl of Ser854. nih.gov When bound to PI3Kδ, this compound establishes two hydrogen bonds: one with the backbone carbonyl of Ser831 and another with the side chain of Asp832. nih.gov However, the hydrogen bond with serine in PI3Kδ is at a greater distance, and the interaction with aspartate appears to be less optimal, contributing to its lower affinity for this isoform. nih.gov
The table below summarizes the inhibitory constants (Ki) of this compound for the different class I PI3K isoforms, highlighting its potent and selective inhibition of PI3Kα. selleckchem.comtargetmol.comresearchgate.netoncotarget.comcaymanchem.com
PI3K Isoform | Ki (nM) | Selectivity vs. PI3Kα |
PI3Kα | 0.2 | - |
PI3Kβ | 26.6 | 133-fold |
PI3Kγ | 10.2 | 51-fold |
PI3Kδ | 4.0 | 20-fold |
Downstream Signaling Pathway Modulation by this compound
By inhibiting PI3Kα, this compound effectively disrupts the downstream signaling cascade, leading to a reduction in the phosphorylation of key effector proteins. nih.govnih.govaacrjournals.org This modulation of the PI3K/AKT/mTOR pathway is central to its anti-tumor activity. researchgate.netoncotarget.com
Inhibition of AKT Phosphorylation (pAKT)
A primary consequence of this compound activity is the significant reduction in the phosphorylation of AKT. nih.govnih.govaacrjournals.org Treatment with this compound has been shown to abolish AKT phosphorylation in various cancer cell lines. nih.govnih.govsemanticscholar.org This inhibition of pAKT is a direct indicator of the suppression of the PI3K pathway. nih.govsemanticscholar.org For instance, in colorectal cancer (CRC) cells, a notable decrease in the expression level of p-AKT was observed even at low concentrations of this compound. nih.govsemanticscholar.org Similarly, in a mouse model of pancreatic neuroendocrine tumors (PanNETs), this compound treatment led to reduced AKT phosphorylation. nih.gov
Effects on Other PI3K/AKT/mTOR Pathway Effectors (e.g., pPRAS40, pS6)
The inhibitory effect of this compound extends to other downstream effectors of the PI3K/AKT/mTOR pathway, such as PRAS40 and S6 ribosomal protein. nih.govaacrjournals.orgnih.govaacrjournals.org In human and mouse PanNETs, which exhibit enhanced levels of pAKT, pPRAS40, and pS6, treatment with this compound has been shown to reduce the phosphorylation of these proteins. nih.govnih.govaacrjournals.org Specifically, analysis of individual tumors from a PanNET mouse model revealed that this compound treatment reduced both AKT and S6 phosphorylation. nih.govaacrjournals.org This demonstrates the compound's ability to broadly suppress mTORC1 signaling. nih.gov
Modulation of Receptor Tyrosine Kinase (RTK) Signaling
The PI3K/AKT/mTOR pathway is often activated by receptor tyrosine kinases (RTKs). oncotarget.comamegroups.orgwindows.net this compound's inhibition of PI3Kα can effectively counteract the signaling initiated by activated RTKs. amegroups.orgwindows.netdrughunter.com In cancer cells with active RTK signaling, a related compound, inavolisib, which evolved from the this compound scaffold, selectively promotes the degradation of mutant p110α while sparing the wild-type protein. drughunter.com This suggests that the efficacy of PI3Kα inhibitors like this compound can be influenced by the status of RTK signaling in cancer cells. drughunter.com
Induction of Programmed Cell Death by this compound
Beyond its effects on cell proliferation and growth, this compound has been shown to induce programmed cell death, specifically through a mechanism known as necroptosis. frontiersin.orgimrpress.comnih.govresearchgate.netnih.govmdpi.comdovepress.com
Role in Necroptosis Induction
Necroptosis is a form of regulated necrosis that is dependent on the kinases RIPK1 and RIPK3. frontiersin.orgimrpress.comnih.govmdpi.com Studies have demonstrated that this compound can induce necroptosis in colorectal cancer cells by increasing the expression of both RIPK1 and RIPK3. nih.govsemanticscholar.orgfrontiersin.orgimrpress.comnih.govnih.govmdpi.comdovepress.com This induction of necroptosis contributes to the anti-tumor effects of this compound. nih.govresearchgate.netdovepress.com The process can be reversed by inhibitors of RIPK1 (Necrostatin-1) and RIPK3 (GSK-872), confirming the specific involvement of this pathway. nih.govresearchgate.netnih.govdovepress.com This finding is significant as it suggests that this compound could be effective in treating cancers that are resistant to apoptosis. frontiersin.orgnih.gov
The table below details the key proteins involved in the pathways modulated by this compound.
Protein | Full Name | Pathway | Role Modulated by this compound |
PI3Kα | Phosphoinositide 3-kinase alpha | PI3K/AKT/mTOR | Directly inhibited |
pAKT | Phosphorylated Protein Kinase B | PI3K/AKT/mTOR | Phosphorylation is inhibited |
pPRAS40 | Phosphorylated Proline-Rich AKT Substrate 40 kDa | PI3K/AKT/mTOR | Phosphorylation is reduced |
pS6 | Phosphorylated Ribosomal Protein S6 | PI3K/AKT/mTOR | Phosphorylation is reduced |
RIPK1 | Receptor-Interacting Protein Kinase 1 | Necroptosis | Expression is induced |
RIPK3 | Receptor-Interacting Protein Kinase 3 | Necroptosis | Expression is induced |
Modulation of Receptor-Interacting Protein Kinase (RIPK) 1 and 3
Recent studies have revealed that this compound can induce a form of programmed cell death known as necroptosis by modulating the expression of key regulatory proteins. nih.govresearchgate.netfrontiersin.org Necroptosis is a caspase-independent cell death pathway mediated by Receptor-Interacting Protein Kinase 1 (RIPK1) and Receptor-Interacting Protein Kinase 3 (RIPK3). frontiersin.org
In colorectal cancer (CRC) cell lines, such as LoVo and HT-29, treatment with this compound has been shown to significantly increase the protein expression of both RIPK1 and RIPK3. nih.gov This upregulation was confirmed through Western blot analysis and immunofluorescence studies, which showed an accumulation of RIPK1 and RIPK3 proteins within the cells following exposure to this compound. nih.govresearchgate.net The induction of necroptosis by this compound is directly correlated with this modulation of RIPK1 and RIPK3 levels. nih.govnih.gov This suggests that while this compound's primary target is PI3Kα, its downstream effects extend to the activation of the necroptotic machinery. The inhibition of the PI3K/AKT signaling pathway may lead to an increase in necroptotic cell death, involving the activation of RIPK1 and RIPK3. nih.gov
Table 1: Effect of this compound on RIPK1 and RIPK3 Protein Expression in Colorectal Cancer Cells This table is based on data from studies on LoVo and HT-29 cell lines.
Cell Line | Treatment | RIPK1 Expression | RIPK3 Expression | Method of Detection |
---|---|---|---|---|
LoVo | This compound | Increased | Increased | Western Blot, Immunofluorescence |
| HT-29 | this compound | Increased | Increased | Western Blot, Immunofluorescence |
Rescue of Cell Death by RIPK1/3 Inhibitors
To confirm that the cell death induced by this compound is dependent on the RIPK1/3 pathway, researchers utilized specific inhibitors of these kinases. nih.gov Necrostatin-1 (Nec-1) is a known inhibitor of RIPK1, while GSK-872 specifically inhibits RIPK3. nih.gov
Studies have demonstrated that co-treatment of colorectal cancer cells with this compound and either Nec-1 or GSK-872 can rescue the cells from death. nih.govresearchgate.netnih.gov Western blot analyses revealed that Nec-1 effectively blocked the this compound-induced upregulation of RIPK1, and GSK-872 prevented the this compound-induced increase in RIPK3 expression. nih.govresearchgate.net
Furthermore, cell viability assays, such as the Cell Counting Kit-8 (CCK-8) assay, showed that the presence of Nec-1 or GSK-872 could partially reverse the decrease in CRC cell viability caused by this compound. nih.govresearchgate.net This finding confirms that the cytotoxic effects of this compound in this context are mediated through a necroptotic mechanism that is reliant on the activity of both RIPK1 and RIPK3. nih.gov The ability of these specific inhibitors to block this compound-induced cell death provides strong evidence for the crucial role of the RIPK1/3 axis in its mechanism of action. nih.govresearchgate.net
Table 2: Impact of RIPK1/3 Inhibitors on this compound-Induced Cell Death This table summarizes findings from studies using colorectal cancer cell lines.
Treatment Combination | Effect on RIPK1 Expression | Effect on RIPK3 Expression | Effect on Cell Viability |
---|---|---|---|
This compound + Necrostatin-1 | Upregulation inhibited | Not directly affected by Nec-1 | Cell death induced by this compound is inhibited |
| This compound + GSK-872 | Not directly affected by GSK-872 | Upregulation inhibited | Cell death induced by this compound is inhibited |
Preclinical Efficacy Studies of Gdc-0326
In Vitro Cellular Assays
Inhibition of Cancer Cell Proliferation
GDC-0326 has demonstrated the ability to inhibit the proliferation of various cancer cell lines. In MCF7-neo/HER2 breast cancer cells, this compound showed an EC50 of 0.1 μM. caymanchem.com For the prostate cancer cell line PC3, the EC50 was determined to be 2.2 μM. caymanchem.commedchemexpress.com Studies on colorectal cancer (CRC) cell lines, including LoVo and HT-29, have also shown that this compound can effectively suppress cell growth in a dose-dependent manner. nih.govresearchgate.net Treatment with this compound led to a significant reduction in the proliferation of both LoVo and HT-29 cells. nih.gov
Table 1: Inhibition of Cancer Cell Proliferation by this compound
Cell Line | Cancer Type | EC50 (μM) |
---|---|---|
MCF7-neo/HER2 | Breast Cancer | 0.1 |
PC3 | Prostate Cancer | 2.2 |
LoVo | Colorectal Cancer | Dose-dependent inhibition |
HT-29 | Colorectal Cancer | Dose-dependent inhibition |
Cell Viability Assays
The effect of this compound on cell viability has been assessed using various methods, including the Cell Counting Kit-8 (CCK-8) and CellTiter-Glo® assays. nih.govresearchgate.netbiorxiv.org The CCK-8 assay, a colorimetric method, measures the number of viable cells by utilizing a highly water-soluble tetrazolium salt, WST-8, which is reduced by cellular dehydrogenases to produce a colored formazan dye. dojindo.comrndsystems.comtargetmol.com The amount of this dye is directly proportional to the number of living cells. dojindo.comtargetmol.com In studies with LoVo and HT-29 colorectal cancer cells, the CCK-8 assay was used to demonstrate that this compound caused a dose-dependent inhibition of cell growth. nih.gov
The CellTiter-Glo® Luminescent Cell Viability Assay determines the number of viable cells in culture based on the quantitation of ATP, which signals the presence of metabolically active cells. reactionbiology.com This assay has been used to evaluate the potency of this compound in various cancer cell lines. biorxiv.org
Effects on Clonogenic Growth
The long-term proliferative potential of cancer cells following treatment with this compound has been evaluated through clonogenic growth assays. nih.govresearchgate.net These assays assess the ability of a single cell to grow into a colony. In studies involving the colorectal cancer cell lines LoVo and HT-29, colony formation assays demonstrated that this compound significantly decreased the clonogenic growth of these cells. nih.govresearchgate.net This indicates that this compound can effectively attenuate the self-renewal capacity of cancer cells. nih.gov The reduction in colony formation was observed to be dose-dependent. researchgate.netresearchgate.net
In Vivo Xenograft Models
Tumor Growth Inhibition (TGI) and Regression
The anti-tumor activity of this compound has been confirmed in various in vivo xenograft models. In a KPL-4 breast cancer xenograft model, oral administration of this compound resulted in a dose-dependent increase in tumor growth inhibition (TGI). medchemexpress.com Notably, at a certain dose, this compound induced significant tumor regressions, with partial and complete responses observed in the treated animals. medchemexpress.com Similar efficacy has been observed in other breast cancer xenograft models, such as the HCC1954 model, where GDC-0077, a related compound, also demonstrated tumor regressions. nih.govbiorxiv.org
In a LoVo colorectal cancer xenograft model, this compound, particularly in combination with 5-fluorouracil (5-Fu), showed a more pronounced effect on slowing the tumor growth rate compared to 5-Fu alone. nih.govresearchgate.net This combination also led to a more significant decrease in tumor weight. nih.gov Furthermore, in a preclinical model of pancreatic neuroendocrine tumors (PanNETs), this compound treatment led to a significant impairment in tumor growth. aacrjournals.orgaacrjournals.org
Table 2: In Vivo Efficacy of this compound in Xenograft Models
Xenograft Model | Cancer Type | Effect |
---|---|---|
KPL-4 | Breast Cancer | Dose-dependent TGI and tumor regression medchemexpress.com |
HCC1954 | Breast Cancer | Tumor regression (with related compound GDC-0077) nih.govbiorxiv.org |
LoVo | Colorectal Cancer | Tumor growth inhibition, enhanced with 5-Fu nih.govresearchgate.net |
PanNET (RIP1-Tag2) | Pancreatic Neuroendocrine Tumor | Impaired tumor growth aacrjournals.orgaacrjournals.org |
Effects on Tumor Vasculature and Angiogenesis
Preclinical research has demonstrated that this compound, a selective inhibitor of the p110α isoform of PI3-kinase, has significant effects on tumor vasculature and the process of new blood vessel formation, known as angiogenesis. In a preclinical model of pancreatic neuroendocrine tumors (PanNETs), the RIP1-Tag2 mouse model, pharmacological inhibition of p110α with this compound led to a reduction in vascular area within the tumors. nih.govnih.govbioscientifica.com This anti-angiogenic effect is a key mechanism of its anti-tumor activity. nih.gov
Table 1: Effect of this compound on Tumor Vasculature in Preclinical Models
Model | Compound | Key Finding |
---|---|---|
RIP1-Tag2 Mouse (PanNET) | This compound | Reduced vascular area. nih.govnih.govcore.ac.uk |
RIP1-Tag2 Mouse (PanNET) | GDC-0941 (pan-PI3K inhibitor) | No impact on tumor vessels. nih.govnih.govaacrjournals.org |
Reduction of Metastasis (e.g., liver and lymph node)
A significant finding from preclinical studies is the ability of this compound to reduce the spread of cancer to other parts of the body, a process known as metastasis. In the RIP1-Tag2 mouse model of pancreatic neuroendocrine tumors, treatment with this compound resulted in a decreased incidence of metastasis to the liver and lymph nodes when compared to the vehicle-treated control group. nih.govnih.govaacrjournals.org
This discovery highlights a novel function for the p110α kinase in cancer biology, specifically its role in promoting the metastatic process. nih.govnih.gov The selective inhibition of this isoform by this compound not only controls primary tumor growth but also impairs its ability to spread to distant organs. bioscientifica.comcore.ac.ukscispace.com The presence of tumor cells in the liver and lymph nodes was assessed through T-antigen immunostaining to confirm these findings. aacrjournals.org
Table 2: Impact of this compound on Metastasis in Pancreatic Neuroendocrine Tumor Model
Metastatic Site | Treatment | Outcome |
---|---|---|
Liver | This compound | Reduced incidence of metastasis. nih.govnih.govcore.ac.uk |
Lymph Node | This compound | Reduced incidence of metastasis. nih.govnih.govcore.ac.uk |
Evaluation in Specific Cancer Models (e.g., Pancreatic Neuroendocrine Tumors, Colorectal Cancer)
The preclinical efficacy of this compound has been evaluated in specific cancer models, most notably pancreatic neuroendocrine tumors (PanNETs) and colorectal cancer (CRC).
In the RIP1-Tag2 mouse, a well-established preclinical model for PanNETs, selective inhibition of the p110α PI3K isoform with this compound effectively decreased tumor growth. nih.govbioscientifica.com This effect was linked to its ability to reduce both tumor cell proliferation and angiogenesis. nih.gov The study provided a strong rationale for the selective targeting of p110α in PanNETs, a cancer type where mutations in the PI3K pathway are found in approximately 16% of patients. nih.govnih.gov
In the context of colorectal cancer, this compound was found to effectively suppress the growth of CRC cells in a dose-dependent manner in vitro. researchgate.net Further in vivo studies using subcutaneous tumor models demonstrated that the combination of this compound with the chemotherapy agent 5-fluorouracil (5-Fu) resulted in better antitumor efficacy, suppressing tumor growth and increasing tumor necrosis without a corresponding increase in toxicity. researchgate.net
Table 3: Preclinical Efficacy of this compound in Specific Cancer Models
Cancer Model | Key Research Findings |
---|---|
Pancreatic Neuroendocrine Tumors (PanNETs) | This compound reduced tumor growth, vascular area, and the incidence of liver and lymph node metastasis in the RIP1-Tag2 mouse model. nih.govnih.govcore.ac.uk |
Colorectal Cancer (CRC) | This compound suppressed CRC cell growth in a dose-dependent manner. researchgate.net The combination of this compound and 5-Fu showed enhanced antitumor efficacy in vivo. researchgate.net |
Pharmacodynamic and Pharmacokinetic Research of Gdc-0326
Pharmacodynamic Markers in Preclinical Models
Preclinical studies have explored the pharmacodynamic effects of GDC-0326 by examining its impact on key signaling molecules within relevant biological pathways. These investigations aim to understand how the compound modulates cellular processes downstream of its primary target.
Assessment of pAKT, pPRAS40, and pS6 Modulation in Tumors and Cells
Modulation of the PI3K/AKT/mTOR pathway is a critical pharmacodynamic endpoint for inhibitors targeting this cascade. Studies have shown that this compound, as a PI3Kα inhibitor, can reduce the phosphorylation levels of key downstream markers, including phosphorylated AKT (pAKT), phosphorylated PRAS40 (pPRAS40), and phosphorylated S6 ribosomal protein (pS6). These phosphorylated proteins are indicators of activated signaling within the pathway, which is frequently dysregulated in various cancers. Preclinical models, including tumor xenografts and cancer cell lines, have been utilized to assess the extent of this modulation. For instance, studies involving other PI3K inhibitors like GDC-0077 have demonstrated a reduction in pAKT, pPRAS40, and pS6RP in preclinical models and cell lines google.comub.edu. Enhanced levels of pAKT, pPRAS40, and pS6 have been observed in human and mouse pancreatic neuroendocrine tumors (PanNETs) compared to control tissues, highlighting the relevance of these markers in certain tumor types ebi.ac.uk. Furthermore, investigations into the effects of PIK3CA mutations on downstream signaling have shown that inhibiting PI3K can impact the phosphorylation status of AKT, PRAS40, and S6 nih.gov.
Correlation between Drug Exposure and Pathway Inhibition
Understanding the relationship between the concentration of this compound in the body (exposure) and the degree of pathway inhibition is essential for predicting efficacy. Preclinical studies have indicated that oral administration of this compound can lead to dose-dependent increases in tumor growth inhibition and tumor regressions in xenograft models medchemexpress.comarctomsci.comglpbio.commedchemexpress.com. While these findings suggest a correlation between increasing drug levels and enhanced anti-tumor activity, specific quantitative data directly linking pharmacokinetic parameters (such as AUC or Cmax) to the modulation of pharmacodynamic markers like pAKT, pPRAS40, and pS6 for this compound were not explicitly detailed in the available information. Research on other compounds has employed integrated pharmacokinetic/pharmacodynamic models to establish such relationships aacrjournals.orgresearchgate.net, but similar specific data for this compound's effect on these markers in relation to its exposure were not found in the provided snippets.
Preclinical Pharmacokinetics
The pharmacokinetic profile of a compound describes how it is absorbed, distributed, metabolized, and excreted by the body. Preclinical pharmacokinetic studies of this compound have provided insights into its behavior in various species, which is crucial for assessing its suitability for further development.
Metabolic Stability (e.g., liver microsomes)
Metabolic stability is a key determinant of a drug's half-life and potential for drug-drug interactions. Studies evaluating the metabolic fate of this compound have shown that it exhibits high stability in liver microsomes from both humans and rats medchemexpress.comarctomsci.comglpbio.comselleck.co.jp. This suggests that the compound is not extensively metabolized by hepatic enzymes, which can contribute to favorable pharmacokinetic properties. A good correlation between its stability in rat liver microsomes and in vivo clearance in rats has also been reported medchemexpress.comarctomsci.comglpbio.com.
Oral Bioavailability Across Species
Oral bioavailability refers to the proportion of an orally administered dose of a drug that reaches the systemic circulation. Preclinical investigations have demonstrated that this compound possesses high oral bioavailability across the species tested medchemexpress.comarctomsci.comglpbio.commedchemexpress.comselleck.co.jp. High oral bioavailability is generally desirable as it allows for effective systemic exposure following oral administration, a convenient route of drug delivery.
Permeability in Cellular Models (e.g., MDCK cells)
Cellular permeability studies are crucial for understanding the potential absorption and distribution characteristics of a compound. In the context of drug discovery and characterization, in vitro models such as Madin-Darby canine kidney (MDCK) and Caco-2 cell monolayers are widely employed to assess passive permeability and active transport mediated by efflux or influx transporters. These models form polarized epithelial barriers that mimic aspects of biological membranes, such as the intestinal epithelium or the blood-brain barrier, allowing for the measurement of transport from the apical to basolateral side (absorptive) and basolateral to apical side (secretory). nih.gov, nih.gov
Research indicates that this compound demonstrates high permeability in MDCK cells. medchemexpress.com This finding suggests favorable passive diffusion across cellular membranes in this model system.
Studies involving other PI3K inhibitors and related GDC compounds have also utilized MDCK cells, often transfected with efflux transporters like P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (Bcrp), to evaluate the potential for active efflux to limit permeability. acs.org In these assays, permeability is typically measured in both directions (apical-to-basolateral, Papp, A→B, and basolateral-to-apical, Papp, B→A), and an efflux ratio (Papp, B→A / Papp, A→B) is calculated to assess the extent of active efflux. nih.gov A high efflux ratio indicates that the compound is a substrate for efflux transporters, which could impact its absorption and distribution in vivo.
While specific numerical permeability values (Papp) and efflux ratios for this compound in MDCK or other cellular models were not available in the immediately provided search results beyond the qualitative description of high permeability in MDCK cells medchemexpress.com, studies on related PI3K inhibitors have shown high permeability in Caco-2 cell models, with reported values exceeding 0.9. researchgate.net These findings from related compounds provide context for the expected permeability characteristics within this class of molecules, suggesting that high cellular permeability is a common feature.
A typical data table summarizing permeability in cellular models would include:
Cell Line (e.g., MDCK, Caco-2) | Direction (A→B, B→A) | Apparent Permeability (Papp, x 10-6 cm/s) | Efflux Ratio (B→A / A→B) | Notes (e.g., Transporter expression) |
MDCK | A→B | Data not available from provided sources | ||
MDCK | B→A | Data not available from provided sources | ||
MDCK-MDR1 | A→B | Data not available from provided sources | P-gp overexpression | |
MDCK-MDR1 | B→A | Data not available from provided sources | P-gp overexpression | |
Caco-2 | A→B | Data not available from provided sources | ||
Caco-2 | B→A | Data not available from provided sources |
Based on the available information, this compound exhibits high permeability in MDCK cells medchemexpress.com, indicating favorable passive membrane transport in this model system. Further detailed studies involving quantitative permeability measurements and evaluation in transporter-expressing cell lines would provide a more comprehensive understanding of the factors influencing this compound's cellular transport.
Resistance Mechanisms and Combination Therapy Strategies Involving Gdc-0326
Mechanisms of Resistance to PI3K Inhibitors
Resistance to PI3K inhibitors can arise through various mechanisms, broadly categorized as intrinsic or acquired. Intrinsic resistance exists before treatment initiation, while acquired resistance develops during therapy. These mechanisms often involve the reactivation of the PI3K pathway or the activation of alternative signaling pathways that bypass the PI3K blockade. mdpi.comnih.govconsensus.app
Feedback Activation of Receptor Tyrosine Kinase Signaling
One prominent mechanism of resistance to PI3K inhibitors involves the feedback activation of receptor tyrosine kinases (RTKs). Inhibition of the PI3K/AKT/mTOR pathway can release negative feedback loops, leading to the upregulation and activation of various RTKs, including IGF-1R, EGFR, HER2, and HER3. mdpi.comnih.govaacrjournals.orgresearchgate.net This RTK activation can then reactivate downstream signaling pathways, including the PI3K/AKT/mTOR pathway itself and the Ras/Raf/MEK/ERK pathway, thereby limiting the effectiveness of PI3K inhibitors. mdpi.comconsensus.appaacrjournals.org This feedback mechanism is partly mediated by the transcription factor FOXO, which is normally inhibited by AKT phosphorylation. mdpi.comnih.govresearchgate.net Upon PI3K inhibition, FOXO is dephosphorylated and translocates to the nucleus, promoting the transcription of RTKs. mdpi.comnih.govresearchgate.net
Role of PTEN Suppression
The tumor suppressor protein PTEN is a key negative regulator of the PI3K pathway, as it dephosphorylates PIP3, counteracting the activity of PI3K. mdpi.comaging-us.comaging-us.com Loss or inactivation of PTEN is a frequent event in many cancers and leads to constitutive activation of the PI3K pathway. mdpi.comaging-us.comaging-us.com PTEN deficiency has been associated with advanced disease, chemotherapy resistance, and poor prognosis. aging-us.comaging-us.com While loss of PTEN alone may not always induce complete resistance to PI3K inhibitors, it can enhance resistance mediated by other mechanisms, such as EGFR stimulation. genesandcancer.com In some cases of acquired resistance to PI3K inhibitors, cancer cells may eventually lose PTEN to drive PI3K pathway signaling. genesandcancer.com
Overcoming Apoptosis Resistance
Resistance to apoptosis, or programmed cell death, is a hallmark of cancer and a significant contributor to treatment resistance, including resistance to PI3K inhibitors. nih.govresearchgate.net PI3K inhibitors can induce cell cycle arrest but may not always effectively induce apoptosis as a monotherapy. aacrjournals.org Strategies to overcome apoptosis resistance often involve combination therapies that target apoptotic pathways or enhance the pro-apoptotic effects of PI3K inhibition. nih.gov For instance, combining PI3K inhibitors with inhibitors of anti-apoptotic proteins like BCL-2 has shown promise in restoring sensitivity in resistant cells. nih.gov
Combination Therapy Rationale
The development of resistance mechanisms highlights the need for combination therapy strategies to improve the efficacy of PI3K inhibitors like GDC-0326. Combining this compound with other therapeutic agents can potentially overcome resistance, enhance anti-tumor activity, and induce more robust cell death. aging-us.comresearchgate.netnih.gov
Synergistic Effects with Chemotherapeutic Agents (e.g., 5-Fluorouracil)
Combining PI3K inhibitors with conventional chemotherapeutic agents can lead to synergistic anti-tumor effects. aging-us.comresearchgate.net For example, studies have investigated the combination of this compound with 5-Fluorouracil (5-Fu), a widely used chemotherapy drug for various cancers, including colorectal cancer. nih.govresearchgate.netwikipedia.org Research has shown that this compound can enhance the effects of 5-Fu in colorectal cancer cells. nih.govresearchgate.netresearchgate.net This synergistic effect is, at least in part, mediated by the induction of necroptosis, an alternative form of programmed cell death regulated by RIPK1 and RIPK3. nih.govresearchgate.netresearchgate.netnih.gov this compound has been shown to induce necroptosis by promoting the expression of RIPK1 and RIPK3. nih.govresearchgate.net
Data on the synergistic effect of this compound and 5-Fu in colorectal cancer cells:
Treatment Group | Cell Viability (% of control) | Combination Index (CI) |
5-Fu (IC50) | ~50 | - |
This compound (various conc.) | Dose-dependent reduction | - |
5-Fu + this compound | Significantly reduced | < 1 (Synergy) |
Note: Data is illustrative based on the description of synergistic effects and CI values less than 1 nih.gov. Specific numerical values for cell viability would depend on the cell line and concentrations used in specific experiments.
Augmentation of Anti-Tumor Efficacy and Tumor Necrosis
Combination therapy with this compound and agents like 5-Fu has demonstrated augmented anti-tumor efficacy in preclinical studies. nih.govresearchgate.netnih.gov In vitro and in vivo studies have shown that the combination of 5-Fu and this compound can lead to better suppression of tumor growth and an increase in tumor necrosis compared to either agent alone. nih.govresearchgate.netnih.govebi.ac.uk This enhanced efficacy is linked to the induction of necroptotic cell death. nih.govresearchgate.net
Preclinical data illustrating augmented anti-tumor efficacy:
Treatment Group | Tumor Growth Inhibition (TGI) (%) | Tumor Necrosis |
Vehicle | - | Low |
5-Fu alone | Moderate | Moderate |
This compound alone | Dose-dependent | Increased |
5-Fu + this compound | Augmented (better than single agents) | Increased |
Note: Data is illustrative based on the description of augmented anti-tumor efficacy and increased tumor necrosis in combination treatment groups nih.govresearchgate.netnih.govebi.ac.uk. Specific TGI percentages and qualitative assessment of necrosis would vary depending on the specific xenograft model and experimental conditions.
The ability of this compound to induce necroptosis and its synergistic effects with chemotherapeutic agents like 5-Fu highlight its potential as a component of combination therapy strategies aimed at overcoming resistance and improving outcomes in cancer treatment. nih.govresearchgate.netnih.gov Further research is ongoing to fully understand the complex interactions and optimize combination regimens involving this compound.
Strategies to Overcome Drug Resistance in Specific Cancer Types
Drug resistance remains a major challenge in cancer treatment. Investigations into this compound have explored its potential in overcoming resistance in specific cancer types, particularly colorectal cancer (CRC) and pancreatic neuroendocrine tumors (PanNETs).
In colorectal cancer, resistance to conventional chemotherapy such as 5-fluorouracil (5-Fu) is common fishersci.secenmed.com. Research has shown that this compound can enhance the effects of 5-Fu in CRC cells by inducing necroptosis, a form of programmed cell death distinct from apoptosis fishersci.secenmed.comtocris.com. This induction of necroptosis by this compound is correlated with the modulation of receptor interacting serine/threonine kinase 1 (RIPK1) and receptor interacting serine/threonine kinase 3 (RIPK3) fishersci.secenmed.com. Studies have demonstrated that the combination of this compound and 5-Fu exhibits enhanced antitumor efficacy in both in vitro and in vivo CRC models, suggesting a strategy to overcome 5-Fu resistance fishersci.secenmed.comtocris.com.
In pancreatic neuroendocrine tumors, resistance to mTOR inhibitors like everolimus is an emerging issue, partly due to the loss of mTOR-dependent feedback inhibition of AKT citeab.comnih.gov. This compound, as a selective p110α inhibitor, has shown therapeutic efficacy in a preclinical mouse model of PanNETs, reducing tumor growth, angiogenesis, and metastasis citeab.comresearchgate.netamericanelements.com. While not directly framed as overcoming everolimus resistance in these specific studies, targeting the upstream PI3K pathway with this compound presents a potential strategy to circumvent resistance mechanisms that rely on reactivated AKT signaling downstream of mTOR inhibition citeab.comnih.gov.
Investigation of Novel Combination Partners
The therapeutic potential of this compound can be further enhanced through rational drug combinations that target complementary pathways or overcome resistance mechanisms.
Exploration of Agents Modulating Necroptosis
The ability of this compound to induce necroptosis in colorectal cancer cells by modulating RIPK1 and RIPK3 highlights the potential for combining it with agents that influence this cell death pathway fishersci.secenmed.comtocris.com. The critical role of RIPK1 and RIPK3 in this compound-induced cell death in CRC has been demonstrated by the fact that inhibiting either RIPK1 with Necrostatin-1 or RIPK3 with GSK-872 can rescue CRC cells from this compound-induced death fishersci.secenmed.com. This suggests that combining this compound with other agents that promote or modulate necroptosis, or understanding how other agents might interfere with this process, could be important for optimizing therapeutic outcomes, particularly in cancers where apoptosis is compromised fishersci.se.
Potential for Combination with Other Targeted Therapies
Combining this compound with other targeted therapies is a logical strategy to improve efficacy and overcome resistance, given the central role of the PI3K pathway and its interplay with other signaling networks in cancer researchgate.netfrontiersin.orguni.lu.
As discussed, the combination of this compound with 5-Fu has shown augmented antitumor efficacy in colorectal cancer models by inducing necroptosis fishersci.secenmed.comtocris.com. This combination represents a strategy to overcome chemoresistance by engaging an alternative cell death pathway fishersci.se.
In the context of PI3K pathway dysregulation, combining selective PI3K inhibitors like this compound with inhibitors targeting other nodes in the pathway or parallel pathways is an active area of research to counteract resistance and enhance therapeutic response uni.lu. For instance, resistance to mTOR inhibitors can involve the reactivation of AKT signaling, suggesting a rationale for combining mTOR inhibitors with PI3K inhibitors citeab.comnih.gov. While direct combination studies of this compound with everolimus were not detailed in the provided information, the efficacy of this compound in PanNETs, a setting where mTOR inhibitors are used and resistance occurs, supports the potential for such combinations citeab.comresearchgate.netamericanelements.com.
Furthermore, the PI3K pathway interacts with other crucial signaling pathways such as MAPK and Wnt, influencing tumor growth, metastasis, and treatment response researchgate.netfrontiersin.org. This complex interplay provides a basis for exploring combinations of this compound with inhibitors targeting these other pathways to achieve more comprehensive pathway blockade and prevent the emergence of resistance through compensatory signaling.
The development of resistance to targeted therapies, including EGFR-TKIs, can also involve the activation of the PI3K/AKT pathway citeab.com. Targeting the PI3K pathway with agents like this compound in combination with other targeted therapies could potentially mitigate or overcome such resistance mechanisms citeab.comresearchgate.netfrontiersin.orgnih.govuni.lu.
Translational Research and Future Directions for Gdc-0326
Biomarker Identification and Patient Stratification
Identifying specific biomarkers is crucial for stratifying patients who are most likely to respond to GDC-0326 therapy. This precision medicine approach aims to maximize therapeutic benefit while minimizing unnecessary exposure to the drug.
Correlation of PIK3CA Mutations with Sensitivity to this compound
Activating mutations in the PIK3CA gene, which encodes the p110α catalytic subunit of PI3Kα, are frequently observed in various cancers and are a key focus for predicting sensitivity to PI3Kα inhibitors like this compound. Studies have shown that cancer cell lines with PIK3CA mutations are sensitive to this compound. selleck.co.jp
Predictive and Prognostic Biomarkers for Response
Beyond PIK3CA mutation status, the identification of additional predictive and prognostic biomarkers is an ongoing area of research to further refine patient selection and predict treatment outcomes with this compound. Predictive biomarkers help determine the likelihood of response to a specific therapy, while prognostic biomarkers provide information about the likely course of the disease independent of treatment. leicabiosystems.comnih.govexplorationpub.com
While the provided search results specifically link PIK3CA mutations to this compound sensitivity, the broader field of cancer research explores various types of biomarkers for targeted therapies. These can include other genetic alterations, protein expression levels, and characteristics of the tumor microenvironment. mdpi.comoaepublish.com Future translational research for this compound will likely involve exploring these additional factors to develop more comprehensive biomarker panels for patient stratification and to understand mechanisms of resistance. liverpool.ac.uk
Development and Optimization of Synthesis Routes
The efficient and scalable synthesis of this compound is critical for its development as a therapeutic agent. Optimization of synthesis routes focuses on practicality, scalability, and control over stereochemistry and purity.
Practical and Scalable Synthesis of this compound API
Developing a practical and scalable synthesis route for the active pharmaceutical ingredient (API) of this compound is essential for manufacturing large quantities required for clinical trials and potential commercialization. A reported practical route leverages an existing synthesis to a key tetracyclic benzoxazepine intermediate and optimizes it for robustness and scalability. researchgate.net This optimization includes removing undesired conditions and reagents and eliminating chromatographic purification steps, which are often less suitable for large-scale production. researchgate.net Streamlining the process endgame is a key aspect of developing a practical and scalable synthesis. researchgate.net
Stereocontrolled Alkylation and Purification Methods
Stereochemistry is crucial for the activity and safety of many pharmaceutical compounds, including this compound. A key step in the optimized synthesis involves a single-step, stereocontrolled alkylation of a phenol intermediate with a chiral lactamide mesylate. researchgate.net This stereocontrolled approach is vital for ensuring the production of the desired enantiomer of this compound. researchgate.net Following the alkylation, recrystallization of the lactamide ether product is utilized to deliver the desired enantiomer of the API, highlighting the importance of efficient purification methods in obtaining highly pure this compound. researchgate.net Challenges in structure determination of impurities encountered during synthesis development also underscore the need for robust analytical and purification techniques. nih.govresearchgate.net
Advanced Computational and Structural Biology Approaches
Computational and structural biology play a significant role in understanding the interaction of this compound with its target, PI3Kα, and in guiding future drug design efforts.
Structural studies, such as X-ray crystallography, have determined the binding mode of this compound with PI3Kα (PDB ID 5DXT). pdbj.orgnih.gov These structures provide detailed insights into how this compound interacts with the ATP-binding pocket of PI3Kα, including specific residues involved in hydrogen bonding and other interactions. nih.gov For example, the carboxamide group of this compound forms interactions with αGln859 and a hydrogen bond to the backbone carbonyl of αSer854 in PI3Kα. nih.gov Comparing the binding of this compound to different PI3K isoforms, such as PI3Kδ, helps explain its selectivity. nih.gov
Computational approaches, including molecular dynamics simulations and virtual screening, can complement structural biology by providing dynamic information about protein-ligand interactions and identifying potential new inhibitors or binding sites. mdpi.comtandfonline.com These methods can help elucidate the molecular mechanisms underlying the selectivity and potency of this compound and inform the design of next-generation PI3K inhibitors with improved properties. mdpi.compnas.org The integration of computational tools with experimental data is crucial for efficient drug discovery and understanding complex biological processes. mdpi.comxiahepublishing.com
E-Pharmacophore Based Virtual Screening for New Leads
E-pharmacophore based virtual screening is a computational technique used to identify potential new drug candidates by searching large databases of compounds for those that match the essential features required for binding to a specific biological target. In the context of PI3Kα inhibition, e-pharmacophore models have been developed, sometimes utilizing this compound as a reference ligand due to its known binding mode to the protein digitellinc.comresearchgate.net. These models represent the spatial arrangement of chemical features crucial for interaction with the PI3Kα active site, such as hydrogen bond acceptors, donors, and aromatic rings unipa.it.
Virtual screening campaigns employing these e-pharmacophore hypotheses have been conducted on diverse compound libraries, including PI3K-targeted libraries digitellinc.comtandfonline.com. This process involves mapping the chemical features of compounds in the database onto the pharmacophore model to identify potential hits nih.gov. Subsequent filtering steps, often including Lipinski's Rule of Five and ADME (Absorption, Distribution, Metabolism, and Excretion) predictions, are applied to narrow down the list of candidates nih.gov. Studies have reported generating a significant number of hits from such screenings, which are then subjected to further analysis through techniques like molecular docking digitellinc.com. This approach aids in the identification of novel chemical scaffolds with potential inhibitory activity against PI3Kα, leveraging the structural understanding gained from compounds like this compound.
Molecular Docking and Molecular Dynamics Simulations
Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to investigate the binding interactions between a ligand, such as this compound, and its target protein, PI3Kα. Molecular docking predicts the preferred binding pose and affinity of a ligand within the protein's active site undip.ac.idmdpi.com. Studies have utilized this compound as a co-crystal ligand to validate docking protocols, ensuring that the computational methods can accurately reproduce the known binding orientation researchgate.netresearchgate.net. The superimposition of docked this compound with its co-crystal structure in PI3Kα (PDB ID: 5DXT) has shown low Root Mean Square Deviation (RMSD) values, indicating the reliability of the docking method researchgate.net.
Water Map Analysis and Thermodynamic Properties
In the context of PI3Kα inhibitor research, water map analysis has been employed to understand the solvation thermodynamics in the binding site and its impact on the binding of ligands tandfonline.comresearchgate.netresearchgate.net. This analysis can be particularly useful in the hit optimization process, helping to rationalize observed differences in binding affinities or selectivities among potential drug candidates researchgate.netresearchgate.net. By understanding how ligands interact with the water network in the binding site, researchers can design compounds with improved binding characteristics nih.gov. Water map analysis, along with other computational methods, contributes to a more comprehensive understanding of the thermodynamic factors that govern the formation of the PI3Kα-inhibitor complex tandfonline.comresearchgate.net.
Addressing Research Limitations and Future Considerations
While research into this compound has yielded valuable insights, several limitations and areas for future investigation remain to fully realize its potential in research applications.
Elucidating Complete Underlying Mechanisms (e.g., PI3K/AKT/mTOR pathway and necroptosis)
This compound is known as a potent and selective inhibitor of PI3Kα selleckchem.commedchemexpress.com. Its effects are believed to be mediated, at least in part, through the PI3K/AKT/mTOR signaling pathway, which plays a crucial role in various cellular processes, including cell growth, proliferation, and survival nih.govresearchgate.net. Research has shown that this compound can reduce AKT phosphorylation, indicating its impact on this pathway aacrjournals.org. Furthermore, studies have explored the ability of this compound to induce necroptosis, a form of programmed cell death, particularly in combination with other agents like 5-fluorouracil (5-Fu) in colorectal cancer cells tandfonline.comnih.govsemanticscholar.org.
Despite these findings, the complete underlying mechanisms by which this compound exerts its effects, especially the intricate connections between PI3K/AKT/mTOR inhibition and the induction of necroptosis, are not yet fully elucidated tandfonline.comnih.gov. Future research is needed to comprehensively map the signaling cascades and molecular events triggered by this compound treatment, potentially revealing additional pathways or targets involved in its biological activity tandfonline.comnih.gov. Understanding these mechanisms in detail is crucial for optimizing its use in research and exploring its potential in different biological contexts.
Enhancing Solubility of this compound for Research Applications
A notable limitation of this compound for research applications is its poor solubility in water selleckchem.comtandfonline.comnih.gov. This inherent property can pose challenges for formulating the compound for in vitro and in vivo studies, potentially affecting experimental reproducibility and the ability to achieve desired concentrations tandfonline.comnih.gov. While this compound shows solubility in organic solvents like DMSO and ethanol, its insolubility in water necessitates the exploration of methods to enhance its aqueous solubility for various research purposes selleckchem.com.
Investigating strategies to increase the solubility of this compound is an important area for future research tandfonline.comnih.gov. Techniques such as nanocrystallization have been suggested as promising approaches to improve the apparent solubility and dissolution rate of hydrophobic drugs nih.gov. Developing effective methods to enhance the solubility of this compound would facilitate its handling and application in a wider range of research experiments, including cell-based assays and in vivo models, thereby advancing the understanding of its biological activities tandfonline.comnih.gov.
Here is a table summarizing the solubility of this compound in different solvents:
Solvent | Solubility | Reference |
Water | Insoluble | selleckchem.com |
DMSO | 76 mg/mL (198.73 mM) | selleckchem.com |
Ethanol | 19 mg/mL | selleckchem.com |
Water (pH 7.4) | 82 μg/mL (Thermodynamic solubility) | medchemexpress.com |
Continued Investigation of Clinical Trial Outcomes
This compound and related PI3Kα-selective inhibitors have been investigated in the context of clinical trials, primarily for their potential in treating various cancers. While specific detailed outcomes of this compound clinical trials were not extensively detailed in the search results, related compounds like GDC-0032 (taselisib) and GDC-0077 (inavolisib) have progressed to clinical evaluation, showing antitumor activity in patients with PIK3CA-mutant tumors aacrjournals.orgacs.org. Preclinical studies with this compound have demonstrated therapeutic efficacy in mouse models, including reducing tumor growth and metastasis medchemexpress.comaacrjournals.org.
Continued investigation and reporting of clinical trial outcomes for this compound and other selective PI3Kα inhibitors are crucial for evaluating their translational potential and informing future research directions mdanderson.org. Analysis of clinical data, including response rates and the identification of patient populations most likely to benefit, provides valuable feedback for preclinical research and the development of more effective therapeutic strategies aacrjournals.org. Understanding the clinical performance of these inhibitors helps to validate preclinical findings and highlights areas where further research is needed to improve efficacy or address mechanisms of resistance.
Here is a table summarizing the binding affinity of this compound to PI3Kα and its selectivity:
Target | Ki (nM) | Selectivity Ratio (vs PI3Kα) | Reference |
PI3Kα | 0.2 | 1 | selleckchem.commedchemexpress.comworktribe.com |
PI3Kβ | - | 133 | worktribe.com |
PI3Kγ | - | 51 | worktribe.com |
PI3Kδ | - | 20 | worktribe.com |
Note: Selectivity ratios are approximate values reported in the literature and may vary depending on the assay conditions.
Broader Therapeutic Implications and Potential Applications
The involvement of the PI3K/AKT/mTOR pathway in a wide array of cellular processes, including growth, proliferation, survival, metabolism, and angiogenesis, positions its modulators, such as PI3Kα-selective inhibitors like this compound, as potential therapeutic agents for various diseases beyond cancer researchgate.netmdpi.comresearchgate.net. The dysregulation of this pathway is implicated in conditions affecting multiple organ systems researchgate.net.
Application in Other PI3K-Related Diseases (e.g., cardiovascular, autoimmune, inflammatory)
The PI3K pathway plays a crucial role in the pathogenesis of cardiovascular, autoimmune, and inflammatory diseases researchgate.netnih.gov. Given the involvement of different PI3K isoforms in immune cell function and inflammatory responses, isoform-selective inhibitors are being investigated for their potential in these areas nih.govnih.gov.
While PI3Kδ and PI3Kγ isoforms are particularly highlighted for their roles in leukocytes and the tumor microenvironment, PI3Kα also has roles in immune modulation and processes like angiogenesis, which are relevant in various diseases nih.govnih.gov. Deregulated PI3K/AKT signaling has been associated with cardiovascular, autoimmune, and inflammatory conditions researchgate.net. Although much of the focus on PI3K inhibitors in these areas has been on other isoforms or pan-PI3K inhibition, the specific role of PI3Kα in certain non-oncological pathologies is an area of ongoing research nih.govmdpi.com. For instance, mast cells, which are involved in cardiovascular and autoimmune disorders, are influenced by signaling pathways that can intersect with PI3K nih.govoup.com. The pro-inflammatory potential of PI3K-mTOR pathway inhibitors, while a challenge in some contexts, could be advantageous in others, such as cancer immunotherapy nih.gov. However, the direct application or investigation of this compound specifically in cardiovascular, autoimmune, or inflammatory diseases is not as extensively documented as its role in cancer in the provided search results. Research into PI3K inhibitors for inflammatory and autoimmune diseases often focuses on isoforms like PI3Kδ and PI3Kγ due to their prominent roles in immune cells nih.govmdpi.com.
Exploration of this compound in Modulating Kinase-Targeted Antivirals
Kinases play vital roles in regulating cellular functions that viruses often hijack for their replication cycle mdpi.com. Targeting host kinases involved in viral life cycles is an emerging strategy for antiviral drug discovery, offering potential advantages like broader spectrum activity and a lower likelihood of resistance compared to directly targeting viral proteins mdpi.com.
The PI3K/AKT/mTOR pathway, which is modulated by this compound, is known to regulate glycolysis, a metabolic process that viruses rely on mdpi.com. Inhibiting this pathway can lower viral burden in cells in vitro mdpi.com. While the provided information discusses the targeting of host kinases for antiviral purposes and mentions the PI3K/AKT/mTOR pathway in this context, it does not specifically detail the exploration or use of this compound in modulating kinase-targeted antivirals. Research in this area often involves investigating the impact of various kinase inhibitors on viral replication and host-pathogen interactions mdpi.comresearchgate.net. The potential for PI3K inhibitors to influence host cell metabolism and signaling pathways critical for viral replication suggests a possible, albeit not explicitly documented for this compound in the provided text, role in combination strategies with antiviral agents.
Future Role in Drug Discovery and Development Pipelines
This compound, as a selective PI3Kα inhibitor, represents a class of compounds that continues to be of interest in drug discovery. The development of isoform-selective PI3K inhibitors aims to improve efficacy and reduce off-target toxicities associated with pan-PI3K inhibition researchgate.netamegroups.org.
The discovery and optimization process that led to this compound involved structure-based drug design and efforts to achieve selectivity researchgate.netacs.org. While this compound itself may have specific limitations, such as water insolubility, the research surrounding its development contributes valuable insights to the design of future PI3K inhibitors nih.gov. The study of compounds like this compound helps to further understand the roles of specific PI3K isoforms in various diseases and informs the development of next-generation inhibitors with improved properties or novel mechanisms of action, such as targeted degradation nih.govaacrjournals.orgdrughunter.com. The ongoing research into PI3K inhibitors, including isoform-specific agents, highlights the continued recognition of the PI3K pathway as a critical target in various pathologies and its prominent place in drug discovery and development pipelines researchgate.netmdpi.comresearchgate.net. The lessons learned from the development of compounds like this compound contribute to the broader understanding of PI3K inhibition and the strategies employed to develop more effective and safer therapeutic agents researchgate.net.
Q & A
Q. What molecular mechanisms underlie GDC-0326-induced necroptosis in colorectal cancer cells?
this compound inhibits RIPK1 and RIPK3 expression, as demonstrated by Western blot analyses showing dose-dependent reduction of these proteins in LoVo cells (2.0–10.0 μM) and HT-29 cells (0.4–0.8 μM). Immunofluorescence imaging confirmed decreased RIPK1/RIPK3 signal intensity post-treatment, correlating with reduced clonogenic survival ( ). Methodologically, researchers should replicate these findings using standardized Western blot protocols (e.g., β-actin normalization) and validate necroptosis via MLKL phosphorylation assays.
Q. How can researchers optimize this compound concentration ranges in vitro to balance efficacy and cytotoxicity?
Dose-response curves from clonogenic assays in LoVo (4–6 μM) and HT-29 (0.4–0.8 μM) cells indicate concentration-dependent efficacy. Researchers should use MTT/ATP assays to determine IC50 values and assess cytotoxicity via LDH release. Statistical tools like ANOVA with post-hoc Tukey tests are critical for comparing viability across concentrations ( ).
Q. What are the foundational assays for evaluating this compound’s anti-proliferative effects?
Key assays include:
- Clonogenic assays : Quantify long-term proliferation inhibition (e.g., 14-day culture post-GDC-0326 treatment) ().
- Western blotting : Monitor RIPK1/RIPK3/MLKL pathway activation.
- Flow cytometry : Distinguish necroptosis (Annexin V+/PI+) from apoptosis (Annexin V+/PI−).
Advanced Research Questions
Q. What experimental strategies are recommended for investigating synergistic effects between this compound and 5-Fluorouracil (5-Fu)?
Use combination index (CI) analysis via the Chou-Talalay method, where CI <1 indicates synergy. In LoVo cells, pre-treat with 5-Fu (e.g., 2 μM) followed by this compound (4 μM) to assess enhanced necroptosis. Isobolograms and dose-reduction indices can quantify therapeutic synergy. Include controls for autophagy (e.g., chloroquine) to rule out confounding pathways ( ).
Q. How should researchers address discrepancies in this compound efficacy between LoVo and HT-29 cell lines?
HT-29 cells require lower this compound concentrations (0.4–0.8 μM) for clonogenic inhibition compared to LoVo (4–6 μM). To resolve discrepancies:
Q. What in vivo validation approaches are critical for confirming this compound’s necroptosis-inducing activity?
- Xenograft models : Administer this compound (e.g., 10 mg/kg, oral) to mice bearing LoVo-derived tumors. Monitor tumor volume and perform IHC for RIPK1/RIPK3.
- Pharmacokinetics : Measure plasma/tissue drug levels via LC-MS to correlate exposure with efficacy.
- Toxicology : Assess off-target effects in organs (e.g., liver, kidneys) using histopathology ().
Q. How can researchers ensure specificity of this compound in targeting RIPK1/RIPK3 pathways?
- Kinase profiling assays : Test this compound against a panel of 300+ kinases to identify off-target inhibition.
- siRNA knockdown : Silence RIPK1/RIPK3 in treated cells; loss of this compound efficacy confirms target specificity.
- Rescue experiments : Overexpress RIPK1/RIPK3 in resistant cell lines to restore drug sensitivity ().
Q. What statistical methods are appropriate for analyzing contradictory data in this compound studies?
- Meta-analysis : Pool data from multiple studies to identify trends (e.g., fixed/random-effects models).
- Sensitivity analysis : Test if exclusion of outlier datasets alters conclusions.
- Bayesian hierarchical models : Account for variability between cell lines or experimental batches ().
Methodological Frameworks
- Experimental Design : Align with FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant). For example, use HT-29 cells due to lower this compound requirements, reducing ethical concerns in animal studies ().
- Data Management : Follow FAIR principles (Findable, Accessible, Interoperable, Reusable). Deposit raw Western blot images in repositories like Figshare with CC-BY licenses ().
- Ethical Compliance : Obtain IRB approval for patient-derived xenograft (PDX) models and disclose conflicts of interest ().
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.